molecular formula C37H42N4O13 B1663622 Doxorubicin(6-maleimidocaproyl)hydrazone CAS No. 151038-96-9

Doxorubicin(6-maleimidocaproyl)hydrazone

Katalognummer: B1663622
CAS-Nummer: 151038-96-9
Molekulargewicht: 750.7 g/mol
InChI-Schlüssel: OBMJQRLIQQTJLR-FRTGXRTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von DOXO-EMCH beinhaltet die Derivatisierung von Doxorubicin an seiner C-13-Keto-Position mit einem Thiol-bindenden Spacer-Molekül, genauer gesagt 6-Maleimidocapronylhydrazid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung wasserfreier Lösungsmittel und kontrollierter Temperaturen, um die Stabilität der Hydrazone-Bindung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von DOXO-EMCH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird unter GMP-Bedingungen (Good Manufacturing Practice) hergestellt, um die behördlichen Standards für die klinische Anwendung zu erfüllen .

Analyse Chemischer Reaktionen

Maleimide-Thiol Conjugation (Michael Addition)

DOXO-EMCH contains a maleimide group that reacts selectively with free thiol groups (─SH) via a Michael addition reaction. This reaction enables covalent binding to cysteine-34 of endogenous albumin or thiolated antibodies, forming stable thioether bonds.

Reaction Parameters:

ParameterValue/DescriptionSource
Reaction kineticsSecond-order kinetics; completes within minutes
SelectivityBinds preferentially to cysteine-34 of albumin
Stability of productStable under physiological conditions (pH 7.4)

This conjugation enhances tumor targeting by leveraging albumin’s natural accumulation in tumors via the enhanced permeability and retention (EPR) effect .

Acid-Sensitive Hydrazone Hydrolysis

The hydrazone linker in DOXO-EMCH undergoes pH-dependent hydrolysis, releasing free doxorubicin in acidic environments such as tumor tissue (pH ~6.5) or lysosomal compartments (pH ~4.5).

Hydrolysis Kinetics:

pHHalf-life (Hydrazone Stability)Doxorubicin Release ProfileSource
7.4>48 hoursMinimal release (<5%)
6.5~12 hoursGradual release (50–70%)
4.5<1 hourRapid release (>90%)

This pH-sensitive cleavage ensures targeted drug activation, minimizing systemic toxicity .

Synthetic Preparation

DOXO-EMCH is synthesized through a multi-step process:

  • Hydrazone Formation : Doxorubicin’s C-13 keto group reacts with 6-maleimidocaproic acid hydrazide to form the hydrazone bond .

  • Purification : Unreacted intermediates are removed via chromatography or precipitation .

Key Synthetic Challenges:

  • Maintaining hydrazone stability during synthesis .

  • Ensuring maleimide reactivity is preserved for subsequent conjugation .

Stability in Biological Matrices

Studies evaluating DOXO-EMCH stability in plasma and serum:

MatrixStability (24 hours, 37°C)Free Doxorubicin ReleasedSource
Human plasma>95% intact<3%
Rat serum>90% intact<5%

Stability data confirm minimal premature doxorubicin release in circulation, supporting its prodrug design .

Comparative Reactivity with Doxorubicin Derivatives

DerivativeAlbumin BindingAcid SensitivityTumor Selectivity
DOXO-EMCHYes (via SH-34)HighEnhanced
Doxorubicin (free)NoN/ALow
Liposomal doxorubicinPassiveLowModerate

DOXO-EMCH’s dual reactivity (maleimide-thiol conjugation and hydrazone hydrolysis) provides superior tumor targeting and reduced off-site toxicity compared to conventional doxorubicin formulations .

In Vivo Reactivity and Pharmacokinetics

  • Albumin Binding : >90% of DOXO-EMCH binds to albumin within 10 minutes post-administration .

  • Doxorubicin Release : Peak tumor concentrations occur 24–48 hours after infusion, correlating with hydrazone hydrolysis .

  • Clearance : Renal and hepatic pathways account for <10% of elimination; most is metabolized intracellularly .

Clinical Implications

  • Phase I Studies : DOXO-EMCH demonstrated a 3-fold higher maximum tolerated dose (260 mg/m² doxorubicin equivalents) compared to free doxorubicin (60–75 mg/m²) .

  • Cardiotoxicity : No clinically significant cardiotoxicity observed due to reduced free doxorubicin exposure .

Biologische Aktivität

Doxorubicin(6-maleimidocaproyl)hydrazone, commonly referred to as DOXO-EMCH, is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound has garnered attention due to its unique properties that enhance its therapeutic efficacy while mitigating some of the severe side effects associated with traditional doxorubicin therapy.

DOXO-EMCH is characterized by an acid-sensitive hydrazone linker that facilitates the controlled release of doxorubicin in acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes. This targeted release mechanism is crucial for enhancing the drug's effectiveness while minimizing systemic exposure and associated toxicities .

Key Features:

  • Albumin-Binding Prodrug: The compound binds selectively to human serum albumin (HSA) via the thiol group of cysteine 34, which enhances its circulation time and accumulation in tumors due to the enhanced permeability and retention (EPR) effect .
  • Acid-Sensitive Release: The hydrazone bond is cleaved in acidic conditions, allowing for localized release of doxorubicin where it is most needed .

Preclinical Studies

In various murine tumor models, DOXO-EMCH has demonstrated superior antitumor efficacy compared to free doxorubicin. Studies have shown complete remissions in models of renal cell carcinoma (RENCA) and breast carcinoma (MDA-MB 435) . Additionally, DOXO-EMCH exhibited a favorable safety profile with significantly reduced cardiotoxicity compared to traditional doxorubicin treatments .

Clinical Trials

A Phase I clinical trial assessed the safety, pharmacokinetics, and preliminary efficacy of DOXO-EMCH in patients with advanced cancer. The study involved 41 patients treated with escalating doses ranging from 20 mg/m² to 340 mg/m². Results indicated:

  • Tolerability: The drug was well tolerated up to 200 mg/m², with dose-limiting toxicities observed at higher doses primarily involving myelosuppression (grade 1-3) and mucositis (grade 1-3) .
  • Efficacy: Among evaluable patients, 10% achieved a partial remission, while 57% had stable disease .

Toxicological Profile

DOXO-EMCH has been shown to have a significantly reduced cardiotoxic profile compared to doxorubicin. In chronic toxicity studies involving rats, DOXO-EMCH resulted in fewer mitochondrial damage markers and lower incidences of cardiomyopathy than its parent compound . The maximum tolerated dose (MTD) for DOXO-EMCH was established at approximately three to five times higher than that of free doxorubicin, indicating a better therapeutic window .

Case Studies and Research Findings

StudyModelKey Findings
Phase I TrialAdvanced Cancer Patients- Well tolerated up to 200 mg/m²
- 10% partial remission
- 57% stable disease
Preclinical StudyRENCA Model- Complete remissions observed
- Superior efficacy over free doxorubicin
Toxicology StudyRat Model- Reduced cardiotoxicity
- Less mitochondrial damage compared to doxorubicin

Eigenschaften

Key on ui mechanism of action

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity.

CAS-Nummer

151038-96-9

Molekularformel

C37H42N4O13

Molekulargewicht

750.7 g/mol

IUPAC-Name

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1

InChI-Schlüssel

OBMJQRLIQQTJLR-FRTGXRTISA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

Synonyme

INNO-206;  DOXO-EMCH;  N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 3
Reactant of Route 3
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 4
Reactant of Route 4
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 5
Reactant of Route 5
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 6
Reactant of Route 6
Doxorubicin(6-maleimidocaproyl)hydrazone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.